molecular formula C22H17N3O B12027523 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide CAS No. 618444-04-5

1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

Cat. No.: B12027523
CAS No.: 618444-04-5
M. Wt: 339.4 g/mol
InChI Key: KGTPLHUNJSQMQH-UHFFFAOYSA-N
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Description

1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with the molecular formula C22H17N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves the [3+2] cycloaddition reaction of isoquinolinium ylides with fumaronitrile . The cycloimmonium ylides, generated in situ, react as 1,3-dipoles with fumaronitrile to form the desired compound. The reaction conditions often include the use of triethylamine as a base to deprotonate the quinolin-1-ium salts, facilitating the formation of the resonance-stabilized N-ylides .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with molecular targets such as tubulin . This interaction can inhibit tubulin polymerization, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to specific sites on tubulin, disrupting the microtubule dynamics essential for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is unique due to its specific substitution pattern on the aromatic rings and its cyano group, which contribute to its distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

618444-04-5

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

InChI

InChI=1S/C22H17N3O/c1-14-9-15(2)11-18(10-14)24-22(26)20-12-17(13-23)21-19-6-4-3-5-16(19)7-8-25(20)21/h3-12H,1-2H3,(H,24,26)

InChI Key

KGTPLHUNJSQMQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N)C

Origin of Product

United States

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